2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid
Overview
Description
2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C21H12Br2N2O2 and its molecular weight is 484.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-bis(4-bromophenyl)-6-quinoxalinecarboxylic acid is 483.92450 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Organic Synthesis
Researchers have developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of substrates like dehydroamino acid derivatives and enamides, showcasing their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Materials Science
Novel diphenylquinoxaline-containing hyperbranched aromatic polyamides have been synthesized, demonstrating unique properties like room-temperature free-radical-induced polymerization. This property is significant for the development of low-temperature, thermally curable thermosetting resin systems for high-temperature applications, highlighting its potential in advanced materials science (Baek, Ferguson, & Tan, 2003).
Catalytic Efficiency and Nanoparticles
The catalytic efficiency of palladium complexes derived from 2,3-bis[(phenylchalcogeno)methyl]quinoxaline in Suzuki–Miyaura coupling reactions has been explored, showing that these complexes can catalyze reactions efficiently. This research opens up new avenues for the use of such complexes in organic synthesis and might lead to the development of more efficient catalytic processes (Saleem et al., 2013).
Polymer Science
Research into hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units has led to the development of new materials with unique properties. These polymers exhibit nonlinear solution viscosity behavior and potential for various applications, including electronics and photonics (Baek, Simko, & Tan, 2006).
Antimicrobial Activity
Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities. These compounds, especially those with specific substitutions, display high activity against Gram-positive bacteria and a wide spectrum of antifungal activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Ishikawa et al., 2012).
Properties
IUPAC Name |
2,3-bis(4-bromophenyl)quinoxaline-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJYIZRCZUXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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